

# A Technical Guide to 4-Bromo-3-methyl-2-nitrophenol (C<sub>7</sub>H<sub>6</sub>BrNO<sub>3</sub>)

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## Compound of Interest

Compound Name: 4-Bromo-3-methyl-2-nitrophenol

Cat. No.: B1282212

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## Introduction

**4-Bromo-3-methyl-2-nitrophenol** is a substituted aromatic compound belonging to the class of nitrophenols. Its structure, featuring a phenol backbone with bromo, methyl, and nitro functional groups, makes it a potentially valuable intermediate in organic synthesis. The specific arrangement of these substituents dictates its reactivity and potential applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides a comprehensive technical overview of its molecular structure, properties, a plausible synthetic pathway, and safety information based on available data.

## Molecular Structure and Identification

The molecular structure of **4-Bromo-3-methyl-2-nitrophenol** is defined by a benzene ring substituted at positions 1, 2, 3, and 4 with hydroxyl, nitro, methyl, and bromo groups, respectively.

Caption: 2D representation of **4-Bromo-3-methyl-2-nitrophenol**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	4-bromo-3-methyl-2-nitrophenol	<a href="#">[1]</a>
CAS Number	85598-12-5	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	<a href="#">[1]</a>
SMILES	CC1=C(C=CC(=C1--INVALID-LINK--[O-])O)Br	<a href="#">[1]</a>
InChI Key	HXNNJFUSAYWUFT-UHFFFAOYSA-N	<a href="#">[1]</a>

| Synonyms | 2-Nitro-3-methyl-4-bromophenol |[\[1\]](#) |

## Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The following table summarizes computed properties for **4-Bromo-3-methyl-2-nitrophenol**. Experimental data such as melting point and boiling point are not readily available in the cited literature for this specific isomer.

Table 2: Computed Physicochemical Properties

Property	Value	Reference
Molecular Weight	232.03 g/mol	<a href="#">[1]</a>
Exact Mass	230.95311 Da	<a href="#">[1]</a>
Topological Polar Surface Area	66.1 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[2]</a>

| Rotatable Bond Count | 0 |[\[2\]](#) |

## Proposed Synthetic Pathway

A logical synthetic route to **4-Bromo-3-methyl-2-nitrophenol** starts from the readily available precursor, 3-methylphenol (m-cresol). The synthesis involves two key electrophilic aromatic substitution reactions: bromination and nitration. The order of these steps is crucial for achieving the desired regiochemistry.

- Step 1: Bromination of 3-Methylphenol. The hydroxyl (-OH) and methyl (-CH<sub>3</sub>) groups are both ortho-, para-directing activators. The para-position to the strong -OH director is the most sterically accessible and electronically favored position, leading to the formation of 4-Bromo-3-methylphenol as the major product.
- Step 2: Nitration of 4-Bromo-3-methylphenol. In the intermediate, the hydroxyl group is the most powerful activating group. It will direct the incoming electrophile (the nitronium ion, NO<sub>2</sub><sup>+</sup>) to one of its ortho positions. The position ortho to the -OH group and meta to the bromine atom (C2) is electronically favored, yielding the final product, **4-Bromo-3-methyl-2-nitrophenol**.



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Caption: Proposed two-step synthesis of **4-Bromo-3-methyl-2-nitrophenol**.

## Experimental Protocols

The following is a detailed protocol for the nitration of 4-Bromo-3-methylphenol, adapted from a similar synthesis.<sup>[3]</sup> Researchers should perform their own risk assessment and optimization.

**Objective:** To synthesize **4-Bromo-3-methyl-2-nitrophenol** from 4-Bromo-3-methylphenol.

**Materials:**

- 4-Bromo-3-methylphenol
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, 98%)
- Concentrated Nitric Acid (HNO<sub>3</sub>, 70%)
- Crushed Ice
- Deionized Water
- Ethanol
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-salt bath
- Thermometer
- Büchner funnel and vacuum flask
- TLC plates (Silica gel)
- pH indicator paper

**Procedure:**

- **Preparation of Phenol Solution:** In a 100-mL round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0 °C using an ice-salt bath. While stirring vigorously, slowly add 4-Bromo-3-

methylphenol (1 equivalent) in small portions, ensuring the internal temperature does not rise above 5 °C.

- Preparation of Nitrating Mixture: In a separate beaker, cool 5 mL of concentrated sulfuric acid to 0 °C. Slowly and carefully, add concentrated nitric acid (1.1 equivalents) to the cold sulfuric acid.
- Nitration Reaction: Add the prepared nitrating mixture dropwise to the phenol solution from step 1 using a dropping funnel over 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
- Workup and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice, while stirring continuously. A yellow precipitate of the crude product should form.
- Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
- Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure **4-Bromo-3-methyl-2-nitrophenol**. Dry the final product under vacuum.

## Spectroscopic Characterization

Structural elucidation of the final product would be confirmed using standard spectroscopic methods. While specific spectral data is not available in the search results, the expected characteristics are outlined below.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the two aromatic protons on the ring, a singlet for the methyl group protons, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the various substituents.

- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule.
- IR (Infrared Spectroscopy): Key absorption bands would include a broad peak around 3200-3500  $\text{cm}^{-1}$  for the O-H stretch, sharp peaks in the 1500-1600  $\text{cm}^{-1}$  region for the aromatic C=C bonds, and strong asymmetric and symmetric stretches around 1530  $\text{cm}^{-1}$  and 1350  $\text{cm}^{-1}$  for the N-O bonds of the nitro group.
- MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) and an  $\text{M}+2$  peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation patterns could provide further structural information.

## Safety and Handling

Based on GHS classifications, **4-Bromo-3-methyl-2-nitrophenol** is a hazardous substance that requires careful handling.[\[1\]](#)

Table 3: GHS Hazard Information

Pictogram(s)	Code(s)	Hazard Statement(s)
	H302H315H318H335	Harmful if swallowed Causes skin irritation Causes serious eye damage May cause respiratory irritation

### Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.

- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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## References

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